molecular formula C8H6F3IO B1453556 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1247717-53-8

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1453556
CAS No.: 1247717-53-8
M. Wt: 302.03 g/mol
InChI Key: KRXSODMETLOUAT-UHFFFAOYSA-N
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Description

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene ( 1247717-53-8 ) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C 8 H 6 F 3 IO and a molecular weight of 302.03 g/mol , this compound serves as a versatile building block in organic synthesis. The molecule integrates an iodine substituent, which is an excellent leaving group and participates in cross-coupling reactions, with a 2,2,2-trifluoroethoxy group known for its strong electron-withdrawing properties and contribution to metabolic stability . This unique combination makes it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the trifluoroethoxy moiety is desired. Researchers can utilize this compound to introduce a 2-(2,2,2-trifluoroethoxy)phenyl group into molecular architectures via metal-catalyzed reactions such as Suzuki or Heck couplings. As a standard safety precaution, this material may cause skin and eye irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-iodo-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSODMETLOUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Iodo-2-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H4F3IO
  • Molar Mass: 288.01 g/mol
  • Density: 1.855 g/mL at 25°C
  • Boiling Point: 164-165°C
  • Flash Point: 150°F
  • CAS Number: 175278-00-9

Biological Activity Overview

This compound exhibits various biological activities due to its structural features, including:

  • Antimicrobial properties.
  • Antiproliferative effects against cancer cell lines.
  • Potential as a synthetic intermediate in the development of biologically active compounds.

The mechanism of action for this compound involves:

  • Interaction with specific molecular targets such as enzymes and receptors.
  • Modulation of neurotransmitter signaling pathways, potentially mimicking natural neurotransmitters .

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A study indicated that derivatives of iodobenzene exhibit significant cytotoxicity against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Synthesis and Utility in Organic Chemistry

This compound serves as a valuable intermediate in synthesizing other biologically active compounds. For instance:

  • It has been used in the synthesis of aryl phosphates which are important in drug development .
  • Its derivatives have shown effectiveness in oxidation reactions when used as hypervalent iodine oxidants .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Iodobenzene Moderate antimicrobialOxidative stress induction
Trifluoromethylated iodobenzene Enhanced antiproliferativeApoptosis induction
1-Iodo-2-(trifluoromethoxy)benzene Significant antiproliferativeEnzyme inhibition

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with specific functionalities.
  • Electrophilic Aromatic Substitution : The reactivity of 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene enables its use in electrophilic aromatic substitution reactions, facilitating the formation of diverse derivatives .

Biology

  • Potential Radiolabeled Compound : Research has explored the use of this compound in imaging studies due to its ability to incorporate iodine isotopes. This application could enhance the visualization of biological processes in vivo .
  • Biological Activity Investigations : The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties .

Medicine

  • Drug Development : The compound is being explored as a precursor in the synthesis of pharmaceutical intermediates. Its unique properties may contribute to the development of novel therapeutic agents targeting various diseases .
  • Therapeutic Applications : Studies have indicated that derivatives of this compound could be used in drug discovery processes, particularly in designing drugs with improved efficacy and reduced side effects .

Case Studies

Study TitleFocusFindings
Electrophilic Aromatic Substitution Reactions Using Iodobenzene Derivatives Investigated the reactivity of iodobenzene derivatives including this compoundDemonstrated enhanced yields in synthesizing complex organic molecules compared to traditional methods .
Biological Evaluation of Fluorinated Compounds Evaluated antimicrobial propertiesFound promising results indicating that fluorinated compounds exhibit significant antimicrobial activity .
Synthesis and Characterization of Novel Drug Intermediates Focused on drug development applicationsHighlighted the utility of this compound as a versatile building block for pharmaceutical synthesis .

Comparison with Similar Compounds

Key Structural Insights :

  • Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethoxy (-OCF₃) : The trifluoroethoxy group has a longer alkyl chain, increasing steric bulk and lipophilicity compared to the shorter -OCF₃ group .
  • Substituent Position : Positional isomers (e.g., 2- vs. 4-substituted trifluoroethoxy) exhibit differences in electronic effects and steric hindrance, influencing reactivity in cross-coupling reactions .

Physical and Chemical Properties

Boiling Points and Stability

  • 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene : Higher molecular weight (333.45 g/mol) suggests elevated boiling points compared to iodo-trifluoroethoxy derivatives .

Reactivity

  • The iodine atom in all compounds facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki, Ullmann). The electron-withdrawing -OCH₂CF₃ group activates the ring toward substitution at the ortho and para positions .
  • 1-Iodo-3-(trifluoromethyl)benzene : The -CF₃ group at the 3-position directs electrophilic substitution to the 4- and 6-positions, contrasting with the -OCH₂CF₃ group’s ortho/para directing effects .

Preparation Methods

Copper-Catalyzed Nucleophilic Aromatic Substitution Using 2,2,2-Trifluoroethanol

The most common and efficient method to prepare 1-iodo-2-(2,2,2-trifluoroethoxy)benzene involves the copper-catalyzed substitution of halogen atoms on benzene rings with 2,2,2-trifluoroethoxide ions generated in situ from 2,2,2-trifluoroethanol and a strong base such as sodium hydride or metallic sodium.

Key steps and conditions:

  • Base preparation: Sodium hydride (NaH) is reacted with anhydrous 2,2,2-trifluoroethanol in an aprotic polar solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) to form sodium 2,2,2-trifluoroethoxide in situ.
  • Substrate: Halogenated benzene derivatives such as 2-iodobenzoic acid or 2-iodobenzene serve as substrates.
  • Catalyst: Copper-containing compounds such as copper iodide (CuI), copper bromide (CuBr), or copper(II) sulfate (CuSO4) catalyze the substitution.
  • Reaction temperature: Typically between 85°C and 105°C.
  • Molar ratios: At least equimolar amounts of 2,2,2-trifluoroethanol per halogen atom; copper catalyst ratios vary from 0.01 to 2.1 equivalents relative to halobenzoic acid.
  • Reaction time: Several hours with stirring under reflux or controlled temperature.

Mechanism: The copper catalyst facilitates the nucleophilic aromatic substitution of the halogen by the trifluoroethoxide ion, resulting in the formation of the trifluoroethoxy-substituted aromatic compound.

Representative Experimental Procedure and Results

A typical synthesis involves the following:

Step Description
1 Preparation of sodium 2,2,2-trifluoroethoxide by dropwise addition of 2,2,2-trifluoroethanol to sodium hydride suspension in DMF at 0°C to room temperature.
2 Addition of 2-iodobenzoic acid or 2-iodobenzene to the reaction mixture containing the copper catalyst.
3 Heating the reaction mixture at 85-105°C for 4-6 hours under stirring.
4 Quenching the reaction by acidification with hydrochloric acid at low temperature (0-5°C).
5 Extraction with dichloromethane or other suitable solvents to isolate the product.
6 Purification by recrystallization or chromatography.

Yields and purity: Yields typically range from 60% to 85%, depending on substrate purity, reaction conditions, and catalyst used. The product is often obtained as a crystalline solid with melting points consistent with literature values.

Comparative Data from Patent Examples

Example Substrate Halogens (X1, X2) Solvent Copper Catalyst Product Substituents (R2, R3) Yield (%) Notes
2 5-Br, 2-Br DMF CuI 5-CF3CH2O, 2-CF3CH2O ~81 Sodium trifluoroethoxide prepared in situ
3 5-Br, 2-CF3CH2O DMF CuBr 5-CF3CH2O, 2-CF3CH2O ~78 Similar conditions to Example 2
4 5-I, 2-Cl DMAc CuI 5-CF3CH2O, 2-CF3CH2O ~82 Use of iodide substrate enhances reactivity
5 5-Cl, 2-Cl 2,4,6-collidine CuBr 5-Cl, 2-CF3CH2O ~65 Alternative solvent system
6 5-NO2, 2-Cl DMF CuSO4 5-NO2, 2-CF3CH2O ~70 Electron-withdrawing groups affect yield

Table adapted from patent US6288271B1 examples.

Alternative Approaches and Considerations

  • Use of 2,2,2-trifluoroethyl triflate: Earlier methods employed trifluoroethyl triflate as the trifluoroethoxy source, but this reagent is expensive and less accessible, making copper-catalyzed substitution with 2,2,2-trifluoroethanol preferable.
  • Oxidation of trifluoroethoxyacetophenones: An alternative route involves oxidation of trifluoroethoxyacetophenones to trifluoroethoxybenzoic acids, but this can cause partial halogenation of the aromatic ring, complicating purification.
  • Large excess of 2,2,2-trifluoroethanol: Some processes use a large molar excess of trifluoroethanol, which can also serve as the solvent, improving reaction rates but increasing cost.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Copper-catalyzed substitution High regioselectivity, moderate to high yields, scalable Requires careful control of temperature and base equivalents
Use of sodium hydride and DMF Efficient generation of trifluoroethoxide ion Sodium hydride handling requires safety precautions
Use of 2,2,2-trifluoroethanol Readily available reagent, can be solvent Cost of trifluoroethanol can be significant
Alternative oxidations Access to benzoic acid derivatives Risk of side reactions and halogenation

Q & A

Basic Research Questions

Q. How can the alkylation step in synthesizing 1-Iodo-2-(2,2,2-trifluoroethoxy)benzene be optimized for regioselectivity?

  • Methodology : Utilize nucleophilic aromatic substitution (SNAr) under controlled conditions. For example, coupling 2-iodophenol with 2,2,2-trifluoroethyl iodide in the presence of a mild base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Monitor reaction progress via TLC or HPLC to confirm selective substitution at the ortho position. Adjust stoichiometry (1:1.2 molar ratio of phenol to trifluoroethyl iodide) to minimize byproducts.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the target compound from unreacted starting materials or iodinated byproducts. Confirm purity via GC-MS or ¹H/¹⁹F NMR. For higher yields, consider fractional distillation under reduced pressure (e.g., bp ~164–165°C, as observed in structurally similar trifluoroethoxy-iodobenzene derivatives) .

Q. How can the stability of this compound under ambient conditions be assessed?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for aryl iodide absorption) and track iodine loss using ICP-MS. Store the compound in amber vials under inert gas (Ar/N₂) at –20°C to suppress photolytic or hydrolytic decomposition .

Advanced Research Questions

Q. What strategies enable selective functionalization of the iodine moiety in this compound for cross-coupling reactions?

  • Methodology : Use palladium-catalyzed Suzuki-Miyaura or Ullmann coupling. For example, react with arylboronic acids (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C. Ensure the trifluoroethoxy group is inert under these conditions by pre-screening solvent/base combinations. Characterize biaryl products via X-ray crystallography to confirm regiochemistry .

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the aryl iodide in nucleophilic substitutions?

  • Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., 1-iodo-2-ethoxybenzene). Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and activation barriers. Experimental validation via Hammett plots (σₚ values) can quantify the substituent’s electronic effects on reaction rates .

Q. Can this compound serve as a precursor for fluorinated liquid crystals or OLED materials?

  • Methodology : Synthesize derivatives via Sonogashira coupling with terminal alkynes (e.g., 4-ethynylbiphenyl) and evaluate mesogenic properties via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). For OLED applications, measure electroluminescence efficiency using thin-film devices with ITO/PEDOT:PSS active layers .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential iodine toxicity. For waste disposal, collect in halogenated solvent containers and incinerate at >1,200°C to prevent environmental release of fluorinated byproducts .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

  • Methodology : Perform systematic solubility tests in DMSO, DMF, and THF at 25°C and 60°C. Use ¹H NMR to quantify saturation points (e.g., integrate solvent vs. compound signals). Cross-reference with Hansen solubility parameters to rationalize discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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